2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
Structure: !Compound Structure)
IUPAC Name: N-(3,3-diphenylpropyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
This compound belongs to the class of pyrazolopyridazinones and combines elements from both pyrazole and pyridazinone. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: Undergoes oxidation at the pyrazole ring.
Reduction: Reduction of the pyridazinone moiety.
Substitution: Reacts with nucleophiles (e.g., amines) to form derivatives.
Common Reagents: Sodium hydride (NaH), hydrogen gas (H₂), and various nucleophiles.
Major Products: Derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.
Biological Studies: Used to probe biological pathways and interactions.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its hybrid structure sets it apart.
Similar Compounds: Related pyrazolopyridazinones, such as analogs with different substituents.
: For more information, refer to scientific literature and databases.
Properties
Molecular Formula |
C26H27N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C26H27N5O2/c1-19-17-20(2)31(28-19)24-13-14-26(33)30(29-24)18-25(32)27-16-15-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,23H,15-16,18H2,1-2H3,(H,27,32) |
InChI Key |
MRIQNQHAEGQIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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